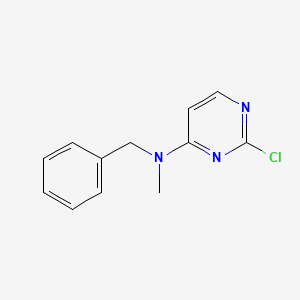

N-benzyl-2-chloro-N-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

N-benzyl-2-chloro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)11-7-8-14-12(13)15-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDMPTKAKGKWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Reactivity of N-benzyl-2-chloro-N-methylpyrimidin-4-amine

[1]

Executive Summary

N-benzyl-2-chloro-N-methylpyrimidin-4-amine represents a critical "lynchpin" intermediate in medicinal chemistry, particularly within the development of kinase inhibitors and GPCR ligands.[1] Its structure features a pyrimidine core functionalized with a stable secondary amine at the C4 position and a reactive chlorine "warhead" at the C2 position.

This guide provides a comprehensive technical analysis of this molecule, focusing on the regioselective synthesis that creates it, its physiochemical properties, and its utility as a scaffold for high-throughput library generation.

Part 1: Structural Analysis & Physiochemical Properties[1]

Molecular Architecture

The molecule consists of three distinct domains, each serving a specific pharmacological or synthetic function:

| Domain | Component | Function |

| Core Scaffold | Pyrimidine Ring | Electron-deficient heterocycle; acts as a hydrogen bond acceptor (N1/N3) and provides rigid geometry.[1] |

| Position 4 | N-methyl-N-benzylamine | Installed Moiety: Provides lipophilic bulk (benzyl) and steric control (methyl).[1] The lack of an NH donor here prevents unwanted tautomerization. |

| Position 2 | Chlorine Atom | Reactive Handle: A leaving group positioned between two ring nitrogens.[1] It is less reactive than the C4-Cl precursor but highly susceptible to Pd-catalyzed cross-coupling.[1] |

Computed Properties (Estimated)

-

Formula:

-

Molecular Weight: 233.70 g/mol

-

LogP (Predicted): ~2.8 – 3.2 (The benzyl group significantly increases lipophilicity compared to the parent pyrimidine).

-

H-Bond Donors: 0 (The amine is tertiary).[1]

-

H-Bond Acceptors: 3 (N1, N3 of pyrimidine, though sterics may hinder N3).

Part 2: Synthesis & Regiocontrol (The "C4 Rule")

The synthesis of this molecule relies on the Nucleophilic Aromatic Substitution (

The Regioselectivity Paradigm

When 2,4-dichloropyrimidine reacts with a nucleophile (amine), substitution can occur at C2 or C4.[5][6]

-

C4 Preference: Under neutral or basic conditions with amine nucleophiles, substitution occurs preferentially at C4 .

-

Mechanism: The intermediate Meisenheimer complex formed by attack at C4 is more stable because the negative charge is delocalized onto the N3 nitrogen, which is flanked by the electron-withdrawing C2-Cl group. Additionally, C4 is less sterically hindered than C2 (which is flanked by two ring nitrogens).

Experimental Protocol

Objective: Selective mono-amination at C4 to produce this compound.

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)[1]

-

N-methylbenzylamine (1.0 equiv)[1]

-

DIPEA (Diisopropylethylamine) (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 2,4-dichloropyrimidine in DCM (0.2 M concentration) in a round-bottom flask.

-

Thermal Control: Cool the solution to

using an ice bath. Rationale: Low temperature kinetically favors the lower-energy transition state (C4 attack) and prevents bis-substitution.[1] -

Addition: Add DIPEA followed by the slow, dropwise addition of N-methylbenzylamine over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc) or LCMS. The starting material (2,4-DCP) should disappear, and a single major peak (Product) should appear.

-

Troubleshooting: If bis-substituted product (2,4-diamino) appears, lower the temperature to

for future runs.[1]

-

-

Workup: Quench with water. Extract with DCM (

).[1] Wash organics with brine, dry over -

Purification: Flash column chromatography (typically 0-20% EtOAc in Hexanes).[1]

Reaction Pathway Diagram (DOT)[1]

Caption: Regioselective synthesis pathway. The C4 substitution is favored due to electronic stabilization of the intermediate complex.

Part 3: Downstream Reactivity (The "Warhead" Utility)

Once synthesized, the title compound retains a chlorine at C2. This position is significantly less electrophilic than the original C4 position due to the electron-donating effect of the newly installed amine (resonance donation into the ring).

However, the C2-Cl remains a viable handle for Palladium-Catalyzed Cross-Coupling , making this molecule a versatile building block.

Divergent Synthesis Capabilities

| Reaction Type | Target Motif | Conditions |

| Suzuki-Miyaura | 2-Aryl / 2-Heteroaryl | Aryl Boronic Acid, |

| Buchwald-Hartwig | 2-Amino (Unsymmetrical) | Aniline/Amine, |

| 2-Alkoxy / 2-Amino | Nucleophile, Heat ( |

Library Generation Workflow (DOT)

Caption: Diversification of the scaffold.[1] The C2-chlorine allows for the generation of distinct chemical libraries via orthogonal coupling methods.

Part 4: Pharmaceutical Relevance[7][8]

The 2-amino-4-benzylaminopyrimidine motif is a privileged structure in drug discovery.[1]

-

Kinase Inhibition: The pyrimidine N1 often serves as the hinge-binder in the ATP-binding pocket of kinases.[1] The C4-substituent (benzyl amine) projects into the hydrophobic back-pocket (Gatekeeper region), while the C2-substituent (added later) interacts with the solvent-exposed region.[1]

-

Example: Analogues of this structure are investigated for Aurora Kinase and USP1/UAF1 inhibition [1].

-

-

USP1 Inhibitors: Specifically, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the deubiquitinating enzyme USP1, a target for non-small cell lung cancer [2].[1][7] The title compound is the direct precursor to these molecules (via Suzuki coupling of the 2-Cl with a phenyl boronic acid).

References

-

Regioselectivity of 2,4-Dichloropyrimidine

-

Source: WuXi AppTec.[1] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

-

-

USP1 Inhibitor Synthesis

-

General Reactivity of Chloropyrimidines

-

Buchwald-Hartwig Amination of Pyrimidines

Sources

- 1. Benzenemethanamine, 2-chloro-N-methyl- | C8H10ClN | CID 66754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of N-benzyl-2-chloro-N-methylpyrimidin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-2-chloro-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the careful characterization of a molecule's physicochemical properties is a critical determinant of its journey from a promising hit to a viable clinical candidate. This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, a compound of interest within the broader class of pyrimidine derivatives. While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative methodologies and expert rationale for determining these properties, drawing upon established protocols and our deep experience in small molecule characterization. Understanding these foundational characteristics is paramount for predicting a compound's pharmacokinetic profile, formulating effective delivery systems, and ensuring its stability and efficacy.

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been investigated as potent inhibitors of deubiquitinating enzymes, which are promising targets for anticancer therapies.[1][2] The structural features of this compound—a substituted pyrimidine core—suggest its potential as a scaffold in medicinal chemistry. Therefore, a thorough understanding of its physicochemical properties is the essential first step in its evaluation as a potential therapeutic agent.

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation of all subsequent physicochemical analysis.

Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C12H13ClN4

-

Molecular Weight: 248.71 g/mol

Experimental Determination of Physicochemical Properties

The following sections detail the standard, field-proven methodologies for characterizing the key physicochemical parameters of a novel compound like this compound. The emphasis here is not just on the "how" but the "why"—the scientific reasoning that underpins each experimental choice.

Solubility Assessment: The Gateway to Bioavailability

A compound's ability to dissolve in aqueous and organic media is a primary factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility is a frequent cause of failure in drug development.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[4]

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest. The choice of solvents is critical for a comprehensive profile.[5]

-

Aqueous Media:

-

Purified Water (to determine intrinsic aqueous solubility).

-

Phosphate-Buffered Saline (PBS) at pH 7.4 (to mimic physiological conditions).[5]

-

Buffers at pH 2.0 and 9.0 (to assess solubility at different pHs, reflecting the gastrointestinal tract).

-

-

Organic Solvents:

-

Dimethyl Sulfoxide (DMSO) (a common solvent for initial stock solutions).[5]

-

Ethanol (a co-solvent often used in formulations).

-

-

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C and 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Separation of Solid and Liquid Phases: The resulting slurries are filtered (using a 0.22 µm filter to remove undissolved particles) or centrifuged to obtain a clear, saturated solution.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations is used for accurate quantification.

Causality Behind Experimental Choices:

-

Using a range of pH values is crucial because the amine groups in the pyrimidine ring and the N-methylamine are basic and will be protonated at low pH, likely increasing solubility.

-

The shake-flask method ensures that the measured solubility is the true thermodynamic equilibrium solubility, providing a stable baseline for formulation development.

Workflow for Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP): A Predictor of Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.[6]

Protocol: LogP Determination (Shake-Flask Method)

Methodology:

-

Preparation of Phases: Equal volumes of n-octanol and water (or PBS pH 7.4) are combined in a separatory funnel and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate.

-

Partitioning of the Compound: A known amount of this compound is dissolved in the aqueous phase. This solution is then combined with an equal volume of the n-octanol phase in a vial.

-

Equilibration: The vial is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and octanol layers.

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

Causality Behind Experimental Choices:

-

n-Octanol is chosen as the organic phase because its properties are thought to mimic the lipid bilayer of cell membranes.

-

Pre-saturating the solvents is essential to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.

Workflow for LogP Determination:

Caption: Workflow for Shake-Flask LogP Determination.

Acid Dissociation Constant (pKa): Understanding Ionization

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. This is critical as the ionized state generally has higher aqueous solubility but lower membrane permeability. For this compound, the basic nitrogen atoms in the pyrimidine ring and the N-methylamine group are expected to have distinct pKa values.

Protocol: pKa Determination (Potentiometric Titration)

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a solvent, typically water or a water-methanol mixture if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of this curve. For a basic compound, the pKa corresponds to the pH at which 50% of the molecules are protonated.

Causality Behind Experimental Choices:

-

Potentiometric titration is a direct and accurate method for determining pKa values.

-

The presence of multiple basic centers may result in more than one pKa value, which this method can resolve.

Chemical Stability: Ensuring Integrity and Shelf-Life

Assessing the chemical stability of a new molecular entity is a regulatory requirement and is essential for determining appropriate storage conditions and shelf-life.[7][8][9]

Protocol: Forced Degradation and ICH Stability Studies

Methodology:

-

Forced Degradation (Stress Testing): The compound is subjected to harsh conditions to intentionally induce degradation.[8] This helps to identify potential degradation pathways and to develop a stability-indicating analytical method.

-

Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated.

-

Oxidation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: The solid compound is heated to a high temperature.

-

Photostability: The compound is exposed to light of a specified wavelength and intensity.

-

-

ICH Stability Studies: To determine the shelf-life, long-term and accelerated stability studies are conducted under conditions defined by the International Council for Harmonisation (ICH).[10]

-

Long-Term: 25°C / 60% Relative Humidity (RH)

-

Accelerated: 40°C / 75% RH

-

-

Analysis: At specified time points, samples are analyzed using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Causality Behind Experimental Choices:

-

Forced degradation studies are crucial for developing an analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate potency measurements over time.

-

ICH guidelines provide a standardized framework for stability testing that is accepted by regulatory agencies worldwide.

Workflow for Chemical Stability Assessment:

Caption: Workflow for Chemical Stability Assessment.

Hypothetical Data Summary and Interpretation

The table below presents a plausible set of physicochemical properties for this compound, based on its structure and data from related compounds.

| Property | Parameter | Predicted Value | Implication for Drug Development |

| Solubility | Aqueous (pH 7.4) | ~10-50 µg/mL | Low to moderate solubility; may require formulation strategies for oral delivery. |

| Aqueous (pH 2.0) | >200 µg/mL | Significantly higher solubility in acidic conditions, suggesting good dissolution in the stomach. | |

| DMSO | >50 mg/mL | High solubility in DMSO, suitable for in vitro stock solutions. | |

| Lipophilicity | LogP | 2.5 - 3.5 | In an acceptable range for oral drug candidates, balancing solubility and membrane permeability. |

| Ionization | pKa (most basic) | ~6.5 - 7.5 | The compound will be partially ionized at physiological pH, influencing its absorption and distribution. |

| pKa (less basic) | ~2.0 - 3.0 | A second, weaker basic center on the pyrimidine ring. | |

| Stability | Solid State | Stable at 25°C/60% RH | Good solid-state stability under normal storage conditions. |

| Solution (pH 7.4) | Moderate stability | May exhibit some hydrolysis over time in neutral aqueous solutions. |

Expert Interpretation:

The predicted physicochemical profile of this compound presents a compound with promising, albeit challenging, drug-like properties. Its pH-dependent solubility is a key feature; the high solubility at low pH suggests that dissolution in the stomach after oral administration would be favorable. However, its lower solubility at neutral pH could lead to precipitation in the intestine, potentially limiting absorption. The predicted LogP value is within the "Rule of Five" guidelines, indicating a good potential for passive diffusion across cell membranes. The pKa suggests that a significant portion of the molecule will be in its charged form at physiological pH, which could enhance solubility but may reduce permeability. Stability data would be crucial; any identified degradation pathways would need to be addressed through formulation or chemical modification.

Conclusion

The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a non-negotiable prerequisite for its advancement in any drug discovery pipeline. By employing these robust, validated methodologies, researchers can build a detailed understanding of the molecule's behavior, anticipate potential development challenges, and make informed decisions about its future as a therapeutic candidate. This foundational knowledge is the bedrock upon which successful drug development is built.

References

-

Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

-

LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

-

National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

BioProcess International. (2019, October 2). Biologics vs. Small Molecules, What’s the Difference for Stability Testing?. [Link]

-

Pace Analytical. Drug Stability Testing & Release Testing. [Link]

-

National Institute of Environmental Health Sciences. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

National Institutes of Health. A High-Throughput Method for Lipophilicity Measurement. [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

ACS Publications. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]

-

National Institutes of Health. N-Benzyl-2-chloroquinazolin-4-amine. [Link]

-

PubMed. (2014, October 9). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 71406-63-8|N-Benzyl-4-chloropyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 4. scispace.com [scispace.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. acdlabs.com [acdlabs.com]

- 7. pharmtech.com [pharmtech.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. seed.nih.gov [seed.nih.gov]

- 10. pacelabs.com [pacelabs.com]

The Therapeutic Potential of N-benzyl-2-chloro-N-methylpyrimidin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of DNA and RNA.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in the pursuit of novel therapeutics. This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of pyrimidine derivatives: N-benzyl-2-chloro-N-methylpyrimidin-4-amines . While direct research on this exact substitution pattern is nascent, a comprehensive analysis of structurally related analogs allows us to project its potential applications and chart a course for future investigation. This document is intended for researchers, scientists, and drug development professionals, providing a synthesized understanding of the plausible therapeutic avenues, a strategic approach to synthesis and biological evaluation, and a framework for unlocking the full potential of this promising chemical series.

Projected Therapeutic Landscape: Kinase Inhibition as a Primary Focus

The substitution pattern of N-benzyl-2-chloro-N-methylpyrimidin-4-amine strongly suggests a potential role as a kinase inhibitor . This assertion is built upon extensive structure-activity relationship (SAR) studies of related 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines, which have yielded potent inhibitors of various kinases implicated in oncology and inflammatory diseases.[1][4][5]

The Rationale for Kinase-Targeted Drug Design

Protein kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can drive uncontrolled cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

Extrapolating from Structurally Similar Compounds

Our analysis of the existing literature on substituted pyrimidines points towards several key kinase families as potential targets for this compound derivatives:

-

Cyclin-Dependent Kinases (CDKs): A series of 2,4,5-trisubstituted pyrimidines have demonstrated potent inhibitory activity against CDKs, which are crucial regulators of the cell cycle.[1] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

-

p21-Activated Kinase 1 (PAK1): 2-Arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1, a kinase involved in cytoskeletal dynamics, cell motility, and proliferation.[5]

-

Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems are a well-established class of EGFR inhibitors.[4] While our target compound is a monocyclic pyrimidine, the general pharmacophoric features may allow for interaction with the ATP-binding site of EGFR.

The N-benzyl and N-methyl groups at the 4-position, combined with the 2-chloro substituent, offer a unique combination of steric and electronic properties that can be systematically modified to optimize potency and selectivity against a specific kinase target.

Synthetic Strategy: A Roadmap to Novel Derivatives

The synthesis of this compound and its derivatives can be approached through established and reliable synthetic methodologies for substituted pyrimidines. A plausible and efficient synthetic route is outlined below, commencing from readily available starting materials.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2,4-dichloropyrimidine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-benzyl-2,4-dichloropyrimidin-4-amine

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add N-benzylamine (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound

-

To a solution of N-benzyl-2,4-dichloropyrimidin-4-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product.

Note: This is a generalized protocol. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary to achieve optimal yields and purity.

Biological Evaluation: A Framework for Target Validation and Lead Optimization

A systematic biological evaluation is crucial to validate the therapeutic potential of the synthesized this compound derivatives and to guide lead optimization efforts.

Kinase Inhibitory Screening

A tiered screening approach is recommended to identify promising kinase targets and to determine the potency and selectivity of the compounds.

Caption: Tiered screening workflow for kinase inhibitor profiling.

Quantitative Data for Prioritization

The following table provides a template for summarizing key quantitative data that will be generated during the biological evaluation. This structured data will be essential for comparing the activity of different derivatives and for establishing a robust SAR.

| Compound ID | Target Kinase | IC50 (nM) | Cellular Potency (EC50, nM) | Selectivity (vs. Off-target Kinase) |

| Example-01 | CDK9 | 50 | 250 | 10-fold vs. CDK2 |

| Example-02 | PAK1 | 120 | 800 | 5-fold vs. ROCK1 |

| Example-03 | EGFR | 85 | 400 | 20-fold vs. HER2 |

Potential Signaling Pathway Involvement

Based on the likely kinase targets, this compound derivatives could modulate key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the CDK9/Mcl-1 pathway, a potential target for this class of compounds.[1]

Caption: Potential mechanism of action via inhibition of the CDK9/Mcl-1 signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. While direct biological data for this specific derivative is not yet available, the wealth of information on related pyrimidine-based compounds provides a strong rationale for its investigation.

The synthetic and biological evaluation frameworks outlined in this guide offer a clear path forward for researchers to:

-

Synthesize a library of this compound derivatives with diverse substitutions.

-

Screen these compounds against a panel of therapeutically relevant kinases to identify potent and selective inhibitors.

-

Elucidate the mechanism of action and validate the therapeutic potential in relevant cellular and in vivo models.

Through a systematic and data-driven approach, the full therapeutic potential of this intriguing class of molecules can be unlocked, potentially leading to the discovery of next-generation targeted therapies for cancer and other diseases.

References

-

Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

-

Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 5. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility Profile of N-benzyl-2-chloro-N-methylpyrimidin-4-amine in Organic Solvents

Abstract

This technical guide outlines a comprehensive framework for determining and understanding the solubility profile of the novel compound, N-benzyl-2-chloro-N-methylpyrimidin-4-amine. As specific experimental solubility data for this molecule is not yet prevalent in public literature, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. It provides detailed, field-proven methodologies for experimental solubility determination, discusses the underlying physicochemical principles governing solubility, and presents a framework for data analysis and thermodynamic modeling. The guide emphasizes scientific integrity through self-validating protocols and authoritative grounding, ensuring a robust approach to characterizing this and other new chemical entities.

Introduction: The Imperative of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that profoundly influences its entire development lifecycle. From synthesis and purification to formulation and bioavailability, a comprehensive understanding of a compound's solubility is indispensable. For this compound, a substituted pyrimidine derivative, characterizing its solubility profile is a foundational step in unlocking its therapeutic potential.

This guide is structured to provide both the "how" and the "why." It moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering the researcher to not only execute the protocols but also to troubleshoot and adapt them. We will address the theoretical underpinnings of solubility, provide a detailed experimental workflow, and discuss the analysis and modeling of the resulting data.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a qualitative summary of the complex interplay of intermolecular forces.[1][2] The overall free energy change of dissolution dictates the extent of solubility. To predict the behavior of this compound, we must analyze its structure and the properties of the selected solvents.

2.1. Molecular Structure Analysis of this compound

-

Polarity: The molecule possesses several polar functional groups: the pyrimidine ring with its nitrogen atoms, the chloro substituent, and the tertiary amine. These groups can engage in dipole-dipole interactions.

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

-

Non-Polar Regions: The benzyl group provides a significant non-polar, aromatic region, which will favor interactions with non-polar solvents through van der Waals forces.

This combination of polar and non-polar features suggests that the compound will exhibit a nuanced solubility profile, with moderate solubility in a range of solvents.

2.2. Solvent Selection and Properties

A diverse panel of organic solvents should be selected to probe the full range of intermolecular interactions. These solvents are often categorized by their polarity and hydrogen bonding capabilities.[3] A recommended initial solvent screen is presented in Table 1.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

| Solvent Class | Example Solvents | Primary Interactions Probed |

| Non-Polar | Heptane, Toluene | Van der Waals forces, π-π stacking (Toluene) |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Dipole-dipole interactions |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding (donor and acceptor), dipole-dipole interactions |

2.3. Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[4][5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4][6] A solute will be most soluble in a solvent whose HSP values are closest to its own. While the HSP of this compound must be determined experimentally, the principle guides the rational selection of solvents for screening.[7][8]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is the shake-flask equilibrium method, which is recommended by international bodies like IUPAC.[9][10][11][12][13] This method ensures that the solvent is fully saturated with the solute, representing the true thermodynamic equilibrium.[14]

3.1. Mandatory Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Step 1: Preparation

-

Accurately weigh an excess amount of this compound into several vials for each solvent. The "excess" is critical and should be visually confirmed as undissolved solid at the end of the experiment.

-

Add a precise volume of the selected organic solvent to each vial.

-

Include control vials (solvent only) to serve as analytical blanks.

Step 2: Equilibration

-

Place the sealed vials in a constant temperature shaker bath. A standard temperature for initial screening is 25°C (298.15 K).

-

Agitate the vials for a predetermined period. A 24-hour period is typically sufficient for many organic systems, but a preliminary kinetic study (measuring concentration at 4, 8, 12, 24, and 48 hours) is required to definitively establish the time to reach equilibrium. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

Step 3: Sample Preparation for Analysis

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a pre-weighed, clean vial. This step is critical to remove all particulate matter.

-

Accurately weigh the filtered sample. Then, dilute the sample gravimetrically with the appropriate mobile phase for the chosen analytical method.

3.2. Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurately quantifying the concentration of the dissolved solute due to its specificity and sensitivity.[15][16][17][18]

Step-by-Step HPLC Method Development Outline:

-

Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for a wide range of small molecules.[15]

-

Mobile Phase Selection: A common starting point is a gradient of acetonitrile or methanol and water. Given the compound's structure, a mobile phase of acetonitrile and water is a logical choice.

-

Wavelength Detection: Determine the UV absorbance maximum (λ_max) of this compound by running a UV scan of a dilute solution. This wavelength will provide the highest sensitivity for detection.

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards and plot the peak area versus concentration. The resulting calibration curve must have a correlation coefficient (R²) of >0.995 for accurate quantification.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment. Use the peak area and the calibration curve to determine the exact concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility measurement method.

Data Analysis and Thermodynamic Modeling

4.1. Presentation of Solubility Data

The experimentally determined solubility of this compound at 298.15 K should be tabulated for clear comparison.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 1.9 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |

| Acetone | 21.0 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| DMF | 38.3 | [Experimental Value] | [Calculated Value] |

| DMSO | 47.0 | [Experimental Value] | [Calculated Value] |

4.2. Temperature Dependence and Thermodynamic Properties

To gain deeper insight, solubility experiments should be repeated at different temperatures (e.g., 288.15 K, 298.15 K, 308.15 K, 318.15 K). This allows for the calculation of key thermodynamic parameters of dissolution. The temperature dependence of solubility can often be modeled by the van't Hoff equation.[19][20] A plot of the natural logarithm of the mole fraction solubility (ln x) versus the inverse of the absolute temperature (1/T) yields a straight line if the enthalpy of dissolution is constant over the temperature range.[20]

The apparent standard enthalpy change (ΔH°sol) and entropy change (ΔS°_sol) of dissolution can be calculated from the slope and intercept of the van't Hoff plot.

For more rigorous data fitting across a wider temperature range, the modified Apelblat equation is a highly effective semi-empirical model.[21][22][23][24][25]

Diagram 2: Data Analysis and Thermodynamic Modeling Pathway

Caption: Logical flow from experimental data to thermodynamic parameters.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the comprehensive determination of the solubility profile of this compound. By adhering to the detailed protocols for experimental measurement and employing the described methods for data analysis, researchers can generate the high-quality, reliable data essential for advancing drug development. The resulting solubility profile will be instrumental in guiding decisions related to purification, crystallization, formulation, and preclinical assessment. The principles and methodologies outlined herein are broadly applicable to the characterization of other new chemical entities, forming a cornerstone of early-phase pharmaceutical development.

References

- Hansen Solubility Parameters in Practice (HSPiP) - Green Chemistry For Sustainability. (n.d.). Chemistry For Sustainability.

-

Hansen Solubility Parameters. (n.d.). Prof Steven Abbott. Retrieved February 13, 2026, from [Link]

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Technical University of Denmark.

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved February 13, 2026, from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). National Institute of Standards and Technology. Retrieved February 13, 2026, from [Link]

-

Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. (2019). MDPI. Retrieved February 13, 2026, from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). NIH. Retrieved February 13, 2026, from [Link]

-

Solubility – Introductory Chemistry. (n.d.). Pressbooks. Retrieved February 13, 2026, from [Link]

-

Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Solubility Data Series. (n.d.). IUPAC. Retrieved February 13, 2026, from [Link]

-

Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. (2023). PMC. Retrieved February 13, 2026, from [Link]

-

Solvent effects. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. (2010). ResearchGate. Retrieved February 13, 2026, from [Link]

-

van't Hoff equation. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 3. caymanchem.com [caymanchem.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. chemistryforsustainability.org [chemistryforsustainability.org]

- 8. m.youtube.com [m.youtube.com]

- 9. iupac.org [iupac.org]

- 10. IUPAC-NIST Solubility Publication [srdata.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. iupac.github.io [iupac.github.io]

- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. mmccollege.ac.in [mmccollege.ac.in]

- 20. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 21. Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process | MDPI [mdpi.com]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to N-benzyl-2-chloro-N-methylpyrimidin-4-amine: Properties, Synthesis, and Applications in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic scaffold that constitutes a critical component of numerous biologically active molecules, including the nucleobases cytosine, thymine, and uracil. Its versatile chemical nature and ability to form key hydrogen bond interactions have made it a privileged structure in medicinal chemistry. Pyrimidine derivatives are at the core of a wide array of therapeutics, most notably in oncology as kinase inhibitors. The strategic functionalization of the pyrimidine core allows for the fine-tuning of steric and electronic properties, enabling the development of potent and selective inhibitors for various protein targets.

This technical guide focuses on this compound, a key intermediate in the synthesis of advanced pyrimidine-based compounds. We will delve into its fundamental physicochemical properties, provide a detailed synthetic protocol with mechanistic insights, and explore its application in the development of targeted therapies. This document is intended for researchers, medicinal chemists, and professionals in drug development who are engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is paramount for its effective use in synthetic chemistry and drug design. These properties influence reactivity, solubility, and pharmacokinetic profiles of derivative compounds.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂ClN₃ | [1] |

| Molecular Weight | 233.7 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 146070-01-1 | [1] |

The structure possesses a chlorine atom at the C2 position of the pyrimidine ring, a common feature in precursors for kinase inhibitors. This chlorine is a versatile handle for introducing further molecular complexity through nucleophilic aromatic substitution or cross-coupling reactions. The N-benzyl and N-methyl substituents at the C4 position are crucial for modulating the compound's steric bulk and lipophilicity.

Synthetic Protocol: A Guided Approach to the Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. The rationale behind this approach lies in the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms and the chloro-substituent, making it susceptible to nucleophilic attack.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF).

-

Addition of Nucleophile: To the stirred solution, add N-benzylmethylamine. The choice of this secondary amine is critical for introducing the desired substituents at the C4 position.

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to the reaction mixture. The base serves to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a pure compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a valuable intermediate for the synthesis of potent kinase inhibitors. The 2-chloro substituent serves as a key reactive site for introducing various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These modifications are crucial for targeting the ATP-binding pocket of specific kinases.

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies.[2][3] The synthesis of these more complex molecules often starts from a chloro-pyrimidine intermediate.

Conceptual Workflow: From Intermediate to Potent Inhibitor

Caption: Conceptual pathway from a pyrimidine intermediate to a potential drug candidate.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting point for the synthesis of a diverse range of biologically active compounds. The synthetic protocols outlined in this guide, coupled with an understanding of its potential applications, provide a solid foundation for researchers and drug development professionals to leverage this compound in their quest for novel therapeutics. The continued exploration of pyrimidine derivatives holds significant promise for addressing unmet medical needs, particularly in the field of oncology.

References

-

ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Available at: [Link].

-

PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Available at: [Link].

Sources

- 1. cas 146070-01-1|| where to buy this compound [english.chemenu.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-benzyl-2-chloro-N-methylpyrimidin-4-amine Scaffold: A Technical Guide to its Synthesis and Biological Activity

Foreword: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has rendered pyrimidine derivatives a "privileged scaffold" in the quest for novel therapeutics.[2] Their ability to mimic endogenous purines allows them to interact with a wide array of biological targets, most notably protein kinases.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a critical class of oncology drugs.[2][3] The N-benzyl-2-chloro-N-methylpyrimidin-4-amine scaffold represents a promising, yet underexplored, variation of this theme, offering unique opportunities for covalent and non-covalent inhibition of key cellular targets. This guide provides an in-depth technical overview of its synthesis, potential biological activities, and robust methodologies for its evaluation.

I. Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold hinges on the regioselective functionalization of a di-substituted pyrimidine precursor, typically 2,4-dichloropyrimidine. The reactivity of the chloro-substituents on the pyrimidine ring is position-dependent, with the C4 position generally being more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This differential reactivity is the cornerstone of a controlled, stepwise synthesis.

A. Starting Material: Preparation of 2,4-Dichloropyrimidine

The common starting material, 2,4-dichloropyrimidine, is readily synthesized from uracil through chlorination with an excess of phosphoryl chloride (POCl₃).

Protocol 1: Synthesis of 2,4-Dichloropyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend uracil in phosphoryl chloride (POCl₃).

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice. This step should be performed slowly and with caution as the reaction of residual POCl₃ with water is highly exothermic.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or chloroform.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine. Further purification can be achieved by vacuum distillation.

B. Regioselective Amination: Introduction of the N-methylbenzylamine Moiety

The key step in the synthesis of the target scaffold is the regioselective SNAr reaction of 2,4-dichloropyrimidine with N-methylbenzylamine. The greater electrophilicity of the C4 position directs the initial substitution to this site.

Protocol 2: Synthesis of this compound

-

Reaction Setup: Dissolve 2,4-dichloropyrimidine in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.

-

Nucleophilic Addition: Add N-methylbenzylamine to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

II. Biological Activity and Therapeutic Potential

While specific biological data for the this compound scaffold is limited in publicly available literature, the known activities of closely related analogues provide a strong foundation for predicting its therapeutic potential, primarily as an anticancer agent through kinase inhibition.

A. The 2-Chloropyrimidine Moiety: A Handle for Covalent Inhibition

The presence of a chloro group at the 2-position of the pyrimidine ring is of significant interest. While often used as a synthetic handle for further diversification through cross-coupling reactions, it can also act as a warhead for covalent inhibition of protein kinases.[3] Certain kinases possess a non-catalytic cysteine residue in or near the ATP-binding pocket. The electron-deficient nature of the pyrimidine ring can facilitate an SNAr reaction where the cysteine thiol displaces the 2-chloro substituent, forming a permanent covalent bond.[3] This irreversible inhibition can lead to enhanced potency and prolonged duration of action. A notable example is the development of 2,5-dichloropyrimidine derivatives as covalent inhibitors of the kinase MSK1.[3]

B. Potential Kinase Targets and Structure-Activity Relationships (SAR)

The broader class of N-aryl/benzyl pyrimidin-4-amine derivatives has been extensively explored as inhibitors of various protein kinases. The pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase active site. The substituents at the 2- and 4-positions play a crucial role in determining potency and selectivity.

-

N-benzyl and N-methyl Groups: The N-benzyl group can occupy a hydrophobic pocket in the kinase active site, contributing to binding affinity. The N-methyl group can influence the conformation of the benzyl group and modulate solubility and metabolic stability.

-

The 2-Chloro Group: As discussed, the 2-chloro group can engage in covalent interactions. In the absence of a reactive cysteine, it can still contribute to binding through halogen bonding or by influencing the electronic properties of the pyrimidine ring.

Based on the activity of related compounds, potential kinase targets for the this compound scaffold could include:

-

Src and Abl Kinases: Dual Src/Abl inhibitors are effective in the treatment of chronic myeloid leukemia (CML).[4]

-

Aurora Kinases and VEGFR: Dual inhibition of these kinases is a promising strategy for targeting both mitosis and angiogenesis in cancer.[5]

-

Mitogen- and Stress-Activated Kinase 1 (MSK1): As demonstrated with related chloropyrimidines, MSK1 is a potential target for covalent inhibition.[3]

The table below summarizes the inhibitory activities of some representative pyrimidine-based kinase inhibitors to provide a context for the potential potency of the this compound scaffold.

| Compound Class | Target Kinase(s) | Representative IC₅₀ Values | Reference |

| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl | Potent antiproliferative activity | [4] |

| 2,5-Dichloropyrimidines | MSK1 | pIC₅₀ up to 6.2 | [3] |

| 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones | Aurora A, VEGFR2/3 | IC₅₀ < 10 µM | [5] |

C. Beyond Kinase Inhibition: Targeting Deubiquitinases

Interestingly, a closely related scaffold, N-benzyl-2-phenylpyrimidin-4-amine, has been identified as a potent inhibitor of the deubiquitinase USP1/UAF1 complex, with nanomolar efficacy.[6] This complex is involved in the DNA damage response, and its inhibition leads to increased monoubiquitinated PCNA and decreased survival in non-small cell lung cancer cells.[6] This highlights the potential for the this compound scaffold to exhibit biological activity beyond kinase inhibition.

III. Experimental Protocols for Biological Evaluation

A thorough evaluation of the biological activity of the this compound scaffold requires a tiered approach, starting with broad screening for anticancer activity and progressing to specific enzymatic and cellular assays to elucidate the mechanism of action.

A. Primary Anticancer Screening: Cell Viability Assays

The initial assessment of anticancer activity is typically performed using cell viability assays on a panel of cancer cell lines.

Protocol 3: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. Target-Based Screening: In Vitro Kinase Inhibition Assay

To determine if the compound directly inhibits kinase activity, an in vitro enzymatic assay is essential.

Protocol 4: ADP-Glo™ Kinase Assay (Promega)

This commercially available luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to kinase inhibition.

-

Kinase Reaction: Set up a reaction mixture containing the kinase of interest, its substrate, ATP, and the test compound at various concentrations in a 96- or 384-well plate.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: A lower luminescence signal indicates higher kinase activity (more ADP produced), while a higher signal indicates kinase inhibition. Calculate the percent inhibition and determine the IC₅₀ value.

C. Cellular Mechanism of Action: Western Blotting for Phospho-Protein Levels

To confirm that the compound inhibits a specific signaling pathway in a cellular context, Western blotting can be used to measure the phosphorylation status of downstream target proteins.

Protocol 5: Western Blotting

-

Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated form of the target protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on protein phosphorylation.

IV. Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated.

A. Synthetic Workflow

Caption: Synthetic route to the target scaffold.

B. Biological Evaluation Workflow

Caption: Tiered approach for biological evaluation.

C. Generic Kinase Signaling Pathway

Caption: Inhibition of a generic kinase pathway.

V. Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthesis is accessible through established regioselective amination of 2,4-dichloropyrimidine. While direct biological data is nascent, the activities of closely related analogues strongly suggest potential as kinase inhibitors, possibly acting through a covalent mechanism, and potentially targeting other important cancer-related proteins like deubiquitinases. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and related scaffolds.

Future research should focus on synthesizing a library of analogues to establish a clear structure-activity relationship, profiling the lead compounds against a broad panel of kinases to determine their selectivity, and conducting in vivo studies to assess their therapeutic efficacy and pharmacokinetic properties. The versatility of the 2-chloropyrimidine moiety as both a covalent warhead and a synthetic handle for further diversification makes the this compound scaffold a rich area for future drug discovery efforts.

References

-

Chen, Y., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

-

Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

-

Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1143–1151. [Link]

-

Tabatabaee, M., et al. (2009). N,N′-(4-Chloro-benzyl-idene)dipyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2979. [Link]

-

Kas'yan, L. I., et al. (2008). Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. Russian Journal of Organic Chemistry, 44, 637–644. [Link]

-

MDPI. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(1), 133. [Link]

-

MDPI. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 25(15), 3380. [Link]

-

NIH. (2014). N-Benzyl-2-chloroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o554. [Link]

-

Weng, M., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1611. [Link]

- Google Patents. (1996).

-

NIH. (2012). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o142. [Link]

-

ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(21), 4751–4754. [Link]

-

MDPI. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 22(12), 2167. [Link]

-

Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

-

Bentham Science. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(6), 614-628. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Strategic Utilization of N-benzyl-2-chloro-N-methylpyrimidin-4-amine in Kinase Inhibitor Design

Executive Summary

N-benzyl-2-chloro-N-methylpyrimidin-4-amine (CAS: 146070-01-1) represents a "privileged scaffold intermediate" in the synthesis of ATP-competitive kinase inhibitors.[1] Its structural core—a 2,4-disubstituted pyrimidine—is ubiquitous in FDA-approved oncology drugs (e.g., Ceritinib, Brigatinib, Osimertinib analogs).

For drug discovery professionals, this molecule serves a specific tactical role: it acts as a pre-functionalized electrophile . The C4-position is already occupied by a hydrophobic tail (N-methyl-N-benzyl), targeting the kinase solvent-front or back-cleft regions, while the C2-chloro position remains reactive for attaching hinge-binding motifs. This guide details the mechanistic rationale, synthetic protocols, and application of this scaffold in generating targeted inhibitor libraries.

Chemical Architecture & Mechanistic Rationale

The "Warhead" vs. The "Tail"

Kinase inhibitors typically consist of a hinge-binding motif (hydrogen bond donor/acceptor pair) and a hydrophobic moiety that occupies the ribose pocket or extends into the solvent. This intermediate provides the hydrophobic tail pre-installed on the scaffold.

| Structural Feature | Chemical Identity | Biological Function |

| Scaffold Core | Pyrimidine Ring | Planar linker; positions substituents in correct vectors for ATP-pocket occupancy. |

| C2-Position | Chloro (Cl) | The Electrophile. A reactive handle for |

| C4-Position | N-methyl-N-benzylamine | The Hydrophobic Filler. The benzyl group engages hydrophobic residues (e.g., Gatekeeper +1), while the N-methyl group restricts rotameric freedom, reducing entropic penalty upon binding. |

Regioselectivity Logic

The utility of this intermediate relies on the intrinsic reactivity difference between the C2 and C4 positions of the pyrimidine ring.

-

C4 Position: Highly electrophilic due to the para-like resonance effect of N1 and N3. It is susceptible to nucleophilic attack first.

-

C2 Position: Less reactive than C4 but still active for substitution under forcing conditions or catalysis after C4 is substituted.

Critical Insight: This intermediate is the product of the first displacement (at C4). It is stable enough to be isolated but reactive enough at C2 to serve as a building block for the second displacement (the library generation step).

Synthetic Utility & Protocols

Workflow Visualization

The following diagram illustrates the synthesis of the intermediate and its downstream application in creating a kinase inhibitor library.

Caption: Stepwise functionalization of the pyrimidine core. The intermediate is isolated after C4-substitution to prevent over-reaction.

Protocol: Synthesis of the Intermediate

Note: While commercially available, in-house synthesis allows for derivative generation (e.g., N-ethyl analogs).

Objective: Selective mono-amination of 2,4-dichloropyrimidine at the C4 position.

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), N-methylbenzylamine (1.0 eq), Triethylamine (1.1 eq).

-

Solvent: Ethanol or THF (anhydrous).

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in solvent at 0°C (Ice bath). Temperature control is vital to prevent C2 substitution.

-

Add Triethylamine.

-

Add N-methylbenzylamine dropwise over 30 minutes.

-

Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT).

-

-

Validation: Monitor by TLC/LC-MS. The product (C4-sub) usually elutes before the bis-substituted byproduct.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol: Downstream Library Generation (C2-Functionalization)

Objective: Coupling the intermediate with a hinge-binding aniline (e.g., 4-morpholinoaniline) to create a bioactive inhibitor.

Method A: Acid-Catalyzed

-

Dissolve This compound (1.0 eq) and the target aniline (1.0 eq) in n-butanol or DMA.

-

Add HCl (4M in dioxane, catalytic amount) or TFA.

-

Heat to 100–120°C in a sealed tube or microwave reactor for 1–4 hours.

-

Workup: Neutralize with NaHCO3, extract with DCM.

Method B: Buchwald-Hartwig Coupling (For unreactive amines)

-

Catalyst:

(5 mol%) + Xantphos (10 mol%). -

Base:

(2.0 eq). -

Conditions: Dioxane, 100°C, Argon atmosphere, 12h.

-